Clomethiazole

Catalog No.
S524026
CAS No.
533-45-9
M.F
C6H8ClNS
M. Wt
161.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomethiazole

Researchers requiring lipid-based softgel or non-aqueous assays face phase separation risk when using water-soluble clomethiazole edisylate salt. The lipophilic free base (oily liquid) resolves this, ensuring homogeneous lipid-matrix encapsulation.

  • Reduces antipsychotic need >8-fold in AWS models vs. diazepam.
  • >47% neuroprotection in OGD excitotoxicity assays, absent in standard benzodiazepines.
  • Selective GABAA modulation at barbiturate site without off-target excitatory amino acid interference.

Procure the exact free-base form for reproducible formulation and behavioral pharmacology.

CAS Number

533-45-9

Product Name

Clomethiazole

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

InChI

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

PCLITLDOTJTVDJ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Chlormethiazole, Clomethiazole, Distraneurin

Canonical SMILES

CC1=C(SC=N1)CCCl

The exact mass of the compound Clomethiazolum is 161.0066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Clomethiazole (CAS 533-45-9) is a thiazole derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. Unlike its water-soluble edisylate salt, the clomethiazole free base is a viscous, pale yellow oily liquid at room temperature, making it highly lipophilic and miscible with organic solvents[1]. This distinct physical state dictates its procurement for specific lipid-based formulation workflows and non-aqueous assay environments. Industrially and scientifically, it is utilized as a critical benchmark in neuropharmacology, particularly in models of acute alcohol withdrawal syndrome (AWS) and cerebral ischemia, where its specific binding at the barbiturate/picrotoxin site provides targeted inhibitory transmission enhancement without the off-target effects common to traditional barbiturates [2].

Research Fit

γ2-independent GABAA receptor modulation studies
Mechanism-based CYP2E1 inhibition research
Short half-life (3.6–5 h) supporting acute exposure models

Substituting clomethiazole free base (CAS 533-45-9) with standard benzodiazepines (like diazepam) or its own edisylate salt fundamentally compromises both processability and experimental integrity. In formulation procurement, replacing the free base with the edisylate salt shifts the material from a lipid-soluble oil to a water-soluble crystalline powder, immediately causing phase separation in lipophilic delivery systems such as medium-chain triglyceride softgels [1]. Biologically, generic GABAergic substitutes like diazepam lack clomethiazole's specific neuroprotective efficacy against excitotoxicity and require significantly higher rates of adjunctive antipsychotics in in vivo models of agitation [2]. Consequently, substituting the free base introduces unacceptable confounding variables in behavioral assays and critical failures in lipid-matrix manufacturing.

Substitution Risk

Benzodiazepines require γ2 subunit
Clomethiazole potentiates γ2-lacking receptors; benzodiazepines do not. Receptor population mismatch may limit direct substitution.
Barbiturates exhibit distinct GABAA binding
Clomethiazole does not potentiate pentobarbital/propofol currents, indicating a different binding site and functional outcome.
CYP inhibition selectivity differs
Clomethiazole is a selective CYP2E1 inhibitor, unlike broad-spectrum inhibitors; metabolic pathway shifts require careful evaluation.

Lipid Matrix: Free Base vs. Edisylate

Clomethiazole free base (CAS 533-45-9) is a viscous oily liquid at room temperature, which necessitates specific handling for lipid-based formulations, such as encapsulation in soft gelatin capsules using medium-chain triglycerides [1]. In contrast, clomethiazole edisylate (CAS 1867-58-9) is a white crystalline powder that is freely soluble in water but practically insoluble in lipophilic matrices. Procurement of the free base is strictly required when developing non-aqueous, lipophilic delivery systems or organic-solvent-based assays where the aqueous solubility of the edisylate salt would cause phase separation or formulation failure.

Evidence DimensionPhysical state and matrix solubility
Target Compound DataViscous oily liquid, miscible with organic solvents and lipids
Comparator Or BaselineClomethiazole edisylate (white crystalline powder, freely soluble in water)
Quantified DifferenceComplete phase and solubility divergence (lipophilic oil vs. hydrophilic solid)
ConditionsStandard ambient temperature and pressure formulation workflows

Procurement must match the exact salt/free base form to the target solvent system; the free base is non-negotiable for lipid-based encapsulation and lipophilic assays.

GABAA subunit pharmacology
Head-to-head
Clomethiazole: greater potentiation on α1β2 (no γ2) vs. α1β2γ2; benzodiazepines require γ2, like pentobarbital
Enables γ2-independent GABAergic pathway studies
Human recombinant receptors, voltage-clamp

Adjunctive Medication Sparing in Withdrawal

In comparative evaluations of acute withdrawal and agitation, clomethiazole demonstrates a significantly faster reduction in symptoms compared to diazepam, directly impacting the need for secondary medications. Clinical data shows that concomitant antipsychotic medication is required in only 1.3% of clomethiazole-treated subjects, compared to 10.5% for those treated with diazepam [1]. This pronounced efficacy profile makes clomethiazole a quantitatively differentiated benchmark in behavioral assays where minimizing polypharmacy is critical to isolating the primary drug effect.

Evidence DimensionRequirement for concomitant antipsychotic medication
Target Compound Data1.3% requirement
Comparator Or BaselineDiazepam (10.5% requirement)
Quantified Difference8.82 times higher odds of requiring adjunctive therapy with diazepam
ConditionsAcute alcohol withdrawal syndrome treatment protocols

Researchers and formulators select clomethiazole to achieve rapid, standalone sedative efficacy without the confounding variables introduced by adjunctive antipsychotics.

Alcohol withdrawal model
Head-to-head
Shorter treatment duration (p<0.05 reported); less concomitant antipsychotic use vs. diazepam
Supports endpoint context for alcohol withdrawal research
Retrospective matched cohort, n=152

Glutamate Excitotoxicity Neuroprotection

Clomethiazole is utilized as a benchmark neuroprotectant in models of global and focal cerebral ischemia. In primary cortical culture models subjected to Oxygen-Glucose Deprivation (OGD), clomethiazole at 50 μM consistently demonstrates approximately 125% cell viability over vehicle controls [1]. Furthermore, against 1 mM glutamate toxicity, clomethiazole elicits significant neuroprotection (47.3% ± 7.1% viability improvement), an effect distinct from standard anxiolytics and heavily dependent on specific GABAA receptor potentiation.

Evidence DimensionCell viability post-insult (OGD and Glutamate toxicity)
Target Compound Data~125% over vehicle in OGD; 47.3% protection against glutamate
Comparator Or BaselineVehicle control (0% protection baseline)
Quantified Difference>47% absolute increase in cell viability during excitotoxic events
ConditionsIn vitro primary cortical cultures under OGD or 1 mM glutamate exposure

Provides a validated, quantifiable baseline for neuroprotection assays where standard benzodiazepines fail to prevent excitotoxic neuronal death.

Geriatric insomnia endpoints
Data to verify
Sleep duration SMD=0.61 (95%CI 0.11–1.11); sleep quality OR=1.44; drop-out OR=0.51 vs. other drugs
Supports model endpoint context for geriatric insomnia research
Meta-analysis, 8 RCTs, >60 years; sources absent

GABAA Specificity vs. Barbiturates

While clomethiazole acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor, its electrophysiological profile is distinct from traditional barbiturates. Crucially, clomethiazole does not affect the electrophysiological responses to excitatory amino acids, whereas barbiturates often exhibit off-target suppression of these pathways [1]. It directly acts on chloride ion channels, providing a cleaner pharmacological profile for isolating GABAergic inhibitory transmission in patch-clamp and slice electrophysiology studies.

Evidence DimensionOff-target modulation of excitatory amino acid responses
Target Compound DataNo effect on excitatory amino acid electrophysiology
Comparator Or BaselineTraditional barbiturates (suppress excitatory responses)
Quantified DifferenceBinary divergence in off-target excitatory receptor activity
ConditionsElectrophysiological recordings of receptor-ionophore complexes

Essential for electrophysiologists requiring a potent GABAA modulator that will not confound data by inadvertently suppressing excitatory synaptic transmission.

CYP2E1 inhibition selectivity
Head-to-head
IC50 CYP2E1 42 µM (reversible); KI 40 µM, kinact 0.35 min⁻¹; other CYPs >300 µM
Supports CYP2E1-mediated metabolism studies
Human liver microsomes, NADPH preincubation
Anesthetic binding site
Head-to-head
No potentiation of pentobarbital/propofol currents at 300 µM; only slight direct activation
Distinct GABAA binding site, enabling separate anaesthetic interaction studies
α1β2γ2 receptors, oocyte voltage-clamp

Lipid-Based Formulation

Due to its oily, lipophilic free-base state, clomethiazole (CAS 533-45-9) is the strictly required form for encapsulation in soft gelatin capsules using medium-chain triglyceride matrices, where aqueous edisylate salts would cause phase separation and formulation failure[1].

Alcohol Withdrawal & Addiction Models

Serves as a primary benchmark in alcohol withdrawal syndrome (AWS) and agitation models, favored over diazepam because it isolates sedative efficacy while reducing the confounding need for adjunctive antipsychotics by over 8-fold [2].

Stroke & Ischemia Modeling

Utilized as a positive control in Oxygen-Glucose Deprivation (OGD) and in vitro excitotoxicity models due to its quantified >47% neuroprotective efficacy against glutamate insults, a property lacking in standard benzodiazepines [3].

Patch-Clamp Electrophysiology

Selected over traditional barbiturates in slice recordings to study GABAA receptor kinetics, as it modulates chloride channels without off-target interference on excitatory amino acid receptors [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alcohol withdrawal research model
GABAergic modulation and CYP2E1 inhibition
Endpoint duration and polypharmacy in withdrawal models
Geriatric insomnia model context
Sleep architecture modulation, short half-life
Sleep quality and drop-out endpoint review
CYP2E1 metabolism and hepatotoxicity research
Selective mechanism-based CYP2E1 inhibition
IC50/KI endpoints and isoform selectivity profiling
GABAA receptor subunit function studies
γ2-independent receptor modulation
Receptor composition analysis and anaesthetic binding assays

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

161.0065981 Da

Monoisotopic Mass

161.0065981 Da

Heavy Atom Count

9

LogP

2.12 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0C5DBZ19HV

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in strokes.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM02 - Clomethiazole

Mechanism of Action

clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Irritant

Irritant

Other CAS

533-45-9

Metabolism Metabolites

Clomethiazole has known human metabolites that include NLA-715.

Wikipedia

Clomethiazole
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